molecular formula C10H13NS B14609398 Benzaldehyde S-propylthioxime CAS No. 61076-38-8

Benzaldehyde S-propylthioxime

Cat. No.: B14609398
CAS No.: 61076-38-8
M. Wt: 179.28 g/mol
InChI Key: RSKVIMZMBOMFQS-UHFFFAOYSA-N
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Description

Benzaldehyde S-propylthioxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from benzaldehyde, which is a simple aromatic aldehyde with a characteristic almond-like odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde S-propylthioxime typically involves the reaction of benzaldehyde with S-propylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxime group. The general reaction can be represented as follows:

C6H5CHO+S-propylthiohydroxylamineBenzaldehyde S-propylthioxime\text{C}_6\text{H}_5\text{CHO} + \text{S-propylthiohydroxylamine} \rightarrow \text{this compound} C6​H5​CHO+S-propylthiohydroxylamine→Benzaldehyde S-propylthioxime

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde S-propylthioxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitriles or other oxidized products.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The aromatic ring of benzaldehyde can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde S-propylthioxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Benzaldehyde S-propylthioxime involves its interaction with specific molecular targets. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable complexes. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the S-propylthio group.

    Benzyl alcohol: Similar aromatic structure but different functional group.

    Benzoic acid: Similar aromatic structure but different functional group.

Uniqueness

Benzaldehyde S-propylthioxime is unique due to the presence of the S-propylthio group, which imparts distinct chemical properties and potential applications. The combination of the aromatic benzaldehyde moiety with the oxime group and S-propylthio substitution makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

61076-38-8

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

1-phenyl-N-propylsulfanylmethanimine

InChI

InChI=1S/C10H13NS/c1-2-8-12-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

RSKVIMZMBOMFQS-UHFFFAOYSA-N

Canonical SMILES

CCCSN=CC1=CC=CC=C1

Origin of Product

United States

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